molecular formula C18H21N7O4S B1223089 Tiodazosin CAS No. 66969-81-1

Tiodazosin

Cat. No. B1223089
CAS RN: 66969-81-1
M. Wt: 431.5 g/mol
InChI Key: MULPYFRDYRZMDS-UHFFFAOYSA-N
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Description

Tiodazosin is an α1-adrenergic receptor antagonist . It is structurally and pharmacologically similar to prazosin, a well-known vasodilator used to treat hypertension.


Synthesis Analysis

The synthesis of Tiodazosin and its analogs involves complex organic chemistry techniques, focusing on creating the specific molecular structure that confers its biological activity. While specific synthesis pathways for Tiodazosin were not directly found in the available literature, compounds with similar structures, such as 1,3,4-oxadiazole derivatives, have been synthesized through various organic reactions.


Molecular Structure Analysis

Tiodazosin’s molecular structure is characterized by its similarity to prazosin, featuring a core structure that allows for α-adrenergic blocking activity. This activity is crucial for its antihypertensive effects. The structure-activity relationship (SAR) studies suggest that minor modifications to the molecular structure can significantly impact its biological efficacy and receptor affinity.


Chemical Reactions Analysis

Tiodazosin interacts with α-adrenergic receptors through its specific chemical structure, blocking the receptors and leading to vasodilation. Its chemical reactions within the body are crucial for its therapeutic effects. The molecule’s ability to block these receptors without significant affinity for presynaptic α-adrenergic receptors underlines its selective action.


Physical And Chemical Properties Analysis

Tiodazosin has a chemical formula of C18H21N7O4S and a molar mass of 431.47 g·mol−1 . It is given for materials in their standard state at 25 °C [77 °F], 100 kPa .

Scientific Research Applications

Anticancer Research

Tiodazosin, as a derivative of 1,3,4-oxadiazole, has shown potential in anticancer research. Its structural framework is conducive to modifications that can target various cancer-related pathways, including growth factors, enzymes, and kinases . Researchers have been exploring Tiodazosin’s efficacy in inhibiting cancer cell proliferation and its potential use as a cytotoxic agent against various cancer cell lines.

Antimicrobial Applications

The oxadiazole nucleus, to which Tiodazosin belongs, is known for its antimicrobial properties . Tiodazosin has been studied for its effectiveness against a range of microbial pathogens. Its application in developing new antimicrobial agents is significant, especially in the face of rising antibiotic resistance.

Anti-inflammatory Uses

Tiodazosin’s anti-inflammatory properties make it a candidate for the treatment of chronic inflammatory diseases . By modulating inflammatory pathways, Tiodazosin could potentially be used to alleviate symptoms in conditions such as arthritis and other autoimmune disorders.

Antiviral Activity

In the realm of antiviral medication, Tiodazosin’s structural class has been associated with inhibitory effects on various viruses . This makes it a compound of interest in the development of new antiviral drugs, which are crucial in the management of viral infections.

Antidiabetic Potential

Tiodazosin may also play a role in antidiabetic drug development. Its chemical structure is conducive to the synthesis of compounds that can modulate enzymes and receptors involved in diabetes . Research into Tiodazosin’s applications in this field could lead to new treatments for managing blood sugar levels.

Material Science Applications

Beyond its biomedical applications, Tiodazosin is also explored in material science due to its heterocyclic structure, which is valuable in the design of various materials, including OLEDs, corrosion inhibitors, and optoelectronic devices .

properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O4S/c1-27-12-8-10-11(9-13(12)28-2)20-17(21-14(10)19)25-6-4-24(5-7-25)16(26)15-22-23-18(29-15)30-3/h8-9H,4-7H2,1-3H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULPYFRDYRZMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=NN=C(O4)SC)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90217180
Record name Tiodazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tiodazosin

CAS RN

66969-81-1
Record name Tiodazosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66969-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiodazosin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066969811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiodazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIODAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQI0PYJ799
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Rapid addition of 10 ml. of 1 N sodium hydroxide to a suspension of BL-5111 hydrochloride (5.0 g.) in 50 ml. of rapidly stirred 95% ethanol provides a solution from which the free base begins to precipitate shortly after completing the addition (about 1 min.). The mixture is stirred for a period of 20 min. and the crystalline precipitate collected, washed with water, dried for a period of 24 hr. at 56° C. under high vacuum to afford 4-amino-6,7-dimethoxy-2-[4-(5-methylthio-1,3,4-oxadiazole-2-carbonyl)-piperazin-1-yl]quinazoline (BL-5111) free base, m.p. 228°-230° C.
Quantity
0 (± 1) mol
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Name
BL-5111 hydrochloride
Quantity
5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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